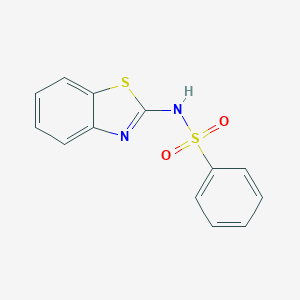

N-(1,3-Benzothiazol-2-yl)benzolsulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis The synthesis of N-2-benzothiazolyl-benzenesulfonamide derivatives involves various chemical reactions, leading to compounds with significant biological activities. For instance, derivatives were synthesized and evaluated for antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model, showing a significant lowering of plasma glucose levels (Moreno-Díaz et al., 2008). Another study elaborated on a one-pot synthesis of dichalcogenobis derivatives from N-alkyl/aryl benzenesulfonamides, highlighting the emergence of new classes of biologically active compounds (Mhizha).

Molecular Structure Analysis The molecular structure of benzenesulfonamide derivatives has been characterized through various analytical techniques, including X-ray diffraction. For example, the crystal structure of N-(3-methoxybenzoyl)benzenesulfonamide was determined, showing interesting hydrogen bond interactions (Sreenivasa et al., 2014).

Chemical Reactions and Properties Benzenesulfonamide derivatives undergo various chemical reactions, leading to compounds with notable antitumor activity. For instance, novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized, displaying remarkable activity and selectivity toward certain cancer cell lines (Sławiński & Brzozowski, 2006).

Physical Properties Analysis The physical properties of benzenesulfonamide derivatives, including solubility and stability, are crucial for their biological activity and environmental impact. A review on analytical methods and occurrence of benzotriazoles, benzothiazoles, and benzenesulfonamides in the environment provides insights into their water solubility and biodegradation resistance, classifying some as emerging organic pollutants (Herrero et al., 2014).

Wissenschaftliche Forschungsanwendungen

Antibakterielle Mittel

N-(1,3-Benzothiazol-2-yl)benzolsulfonamid-Derivate wurden synthetisiert und als potenzielle antibakterielle Mittel bewertet . Diese Verbindungen zeigten eine variable Aktivität gegen sowohl Gram-positive als auch Gram-negative Bakterienstämme . Beispielsweise zeigten bestimmte Derivate eine vielversprechende Aktivität gegen Staphylococcus aureus .

Antifungalmittel

Benzothiazol-Derivate, zu denen this compound gehört, wurden mit antifungal Aktivitäten in Verbindung gebracht .

Antiprotozoale Mittel

Benzothiazol-Verbindungen wurden auch auf ihre antiprotozoalen Eigenschaften untersucht .

Antikrebsmittel

Benzothiazol-Derivate wurden mit Antikrebsaktivitäten in Verbindung gebracht . Zum Beispiel zeigte eine Arbeit von Dr. Malcolm Stevens der Cancer Research UK Group an der University of Nottingham das Potenzial von Benzothiazol und verwandten Verbindungen als Antikrebsmittel .

Antiepileptische Mittel

Benzothiazol-Derivate wurden auf ihre antiepileptischen Eigenschaften untersucht .

Entzündungshemmende Mittel

Benzothiazol-Verbindungen, darunter this compound, wurden mit entzündungshemmenden Aktivitäten in Verbindung gebracht .

Enzym-Inhibitoren

Benzothiazol-Derivate wurden als Enzym-Inhibitoren verwendet

Wirkmechanismus

Target of Action

N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, also known as Benzenesulfonamide, N-2-benzothiazolyl-, has been found to target 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) . This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, thus regulating glucocorticoid action within cells . The compound has also shown promising activity against Mycobacterium tuberculosis , suggesting it may target key enzymes or proteins in this bacterium .

Mode of Action

The compound interacts with its targets, such as 11beta-HSD1, by inhibiting their activity . This inhibition can lead to a decrease in the conversion of inactive glucocorticoids to their active forms, potentially altering glucocorticoid signaling within cells . When acting against M.

Biochemical Pathways

The inhibition of 11beta-HSD1 can affect the glucocorticoid pathway, potentially leading to altered immune responses and metabolic processes . In the context of M.

Pharmacokinetics

Similar compounds have been synthesized and evaluated for their in vivo antidiabetic activity, suggesting that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The inhibition of 11beta-HSD1 by N-(1,3-Benzothiazol-2-yl)benzenesulfonamide can lead to significant lowering of plasma glucose levels in non-insulin-dependent diabetes mellitus rat models . This suggests that the compound may have potential as an antidiabetic agent . Additionally, the compound has shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Action Environment

The action, efficacy, and stability of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the presence of other substances in the body, the pH of the environment, and the temperature . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S2/c16-19(17,10-6-2-1-3-7-10)15-13-14-11-8-4-5-9-12(11)18-13/h1-9H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOELFPSLJIQWFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339284 |

Source

|

| Record name | Benzenesulfonamide, N-2-benzothiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13068-60-5 |

Source

|

| Record name | Benzenesulfonamide, N-2-benzothiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)

![5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B86203.png)